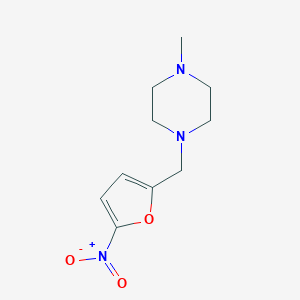
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine, also known as NMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the family of piperazine derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine in lab experiments is its ability to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the study of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine. One possible direction is to investigate the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, further research is needed to determine the optimal dosage and administration of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine for use in humans.
Conclusion:
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine is a promising compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects that make it a promising candidate for further investigation. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine involves the reaction of 4-methylpiperazine with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction yields 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine as a yellow crystalline solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-methyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H15N3O3/c1-11-4-6-12(7-5-11)8-9-2-3-10(16-9)13(14)15/h2-3H,4-8H2,1H3 |
Clé InChI |
JFHFZTUSQAMAPJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)